tert-butyl 7a-phenylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
Description
tert-Butyl 7a-phenylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate is a bicyclic tertiary amine derivative featuring a pyrrolo-pyridine core, a phenyl substituent at the 7a position, and a tert-butyl carbamate (Boc) protecting group. This compound is of interest in medicinal chemistry due to its structural complexity, which allows for versatile modifications to enhance pharmacological properties such as bioavailability and target binding. The Boc group serves to protect the amine during synthesis, while the phenyl substituent may influence steric and electronic interactions in biological systems .
Properties
Molecular Formula |
C18H26N2O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
tert-butyl 7a-phenyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-9-18(13-19-11-15(18)12-20)14-7-5-4-6-8-14/h4-8,15,19H,9-13H2,1-3H3 |
InChI Key |
YTFDIYCLDYXIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CNCC2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7a-phenylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of strong acids or bases, and the temperature and solvent choice are crucial for the successful formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7a-phenylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 7a-phenylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound may be used to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for probing biological systems and understanding molecular mechanisms .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific functionalities .
Mechanism of Action
The mechanism of action of tert-butyl 7a-phenylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison of the target compound with two closely related analogs from the literature.
Key Observations:
- Core Flexibility : The target compound’s pyrrolo-pyridine core is distinct from Analog 1’s pyrrolo-pyrrole and Analog 2’s spirocyclic system, which may confer differences in conformational rigidity and binding pocket compatibility .
- Synthetic Complexity : Analog 2 requires Pd-catalyzed cross-coupling and spirocycle formation, making its synthesis more resource-intensive than the target compound’s likely route .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:
- Analog 1 : The benzotriazole group may engage in hydrogen bonding or π-stacking interactions, useful in kinase inhibitor design. Its Boc deprotection (e.g., with TFA) is standard for amine release .
- Target Compound : The phenyl group’s hydrophobicity could favor targets with deep hydrophobic pockets (e.g., GPCRs or proteases), while the Boc group ensures synthetic stability until deprotection .
Biological Activity
tert-butyl 7a-phenylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article examines its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₆N₂O₂
- Molecular Weight : 302.41 g/mol
- Structure : The compound features a pyrrolopyridine structure with a fused pyrrole and pyridine ring system, along with a tert-butyl ester functionality that enhances solubility and stability.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Analgesic Effects : Compounds in this structural class have been investigated for their analgesic properties, showing potential comparable to established analgesics like morphine and aspirin .
- Sedative Properties : Some derivatives have demonstrated sedative effects in animal models, inhibiting locomotor activity significantly .
The biological activity of this compound may be attributed to several mechanisms:
- Opioid Receptor Interaction : Similar compounds have shown affinity for opioid receptors, suggesting a potential mechanism for analgesic effects.
- Cyclooxygenase (COX) Inhibition : Some studies indicate that these compounds may inhibit COX enzymes at lower doses while activating opioid receptors at higher concentrations .
- Chemical Reactivity : The carboxylate group in the compound allows for various chemical transformations that might influence its biological interactions.
Analgesic Activity
A study evaluating the analgesic properties of various pyrrolo derivatives found that certain compounds exhibited significant analgesic effects in the "writhing" test in mice, with some showing efficacy comparable to morphine. The effective doses (ED50) ranged from 0.4 to 2.8 mg/kg for the most active derivatives, indicating strong potential for pain management applications .
Sedative Effects
In another study, derivatives similar to this compound were tested for their sedative effects. Results showed statistically significant inhibition of spontaneous locomotion in mice, suggesting potential use as sedatives or anxiolytics .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate | C₁₀H₁₇NO₂ | Simpler structure; lacks phenyl group |
| Tert-butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine | C₁₁H₁₆N₂O₂ | Different ring system; amino group present |
| (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine | C₁₂H₂₂N₂O₂ | Lacks phenyl substitution; different stereochemistry |
The presence of the phenyl group in this compound distinguishes it from these similar compounds and may enhance its biological activity through unique interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
